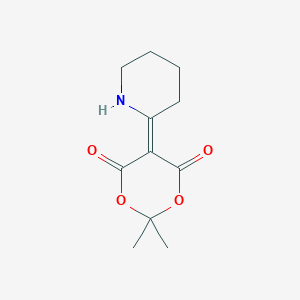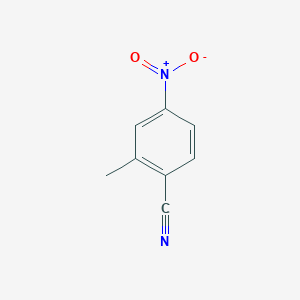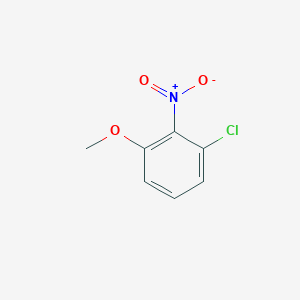
1-Chloro-3-methoxy-2-nitrobenzene
Overview
Description
1-Chloro-3-methoxy-2-nitrobenzene is a compound that is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research. It is an aromatic compound that contains a chloro, a methoxy, and a nitro group attached to a benzene ring. The presence of these substituents suggests that it would exhibit interesting chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of chloro-nitrobenzene derivatives can be complex due to the presence of multiple reactive groups. For instance, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as a chlorinating reagent, with a high yield of 91.8% under optimized conditions . This suggests that similar conditions could potentially be used for the synthesis of 1-Chloro-3-methoxy-2-nitrobenzene, with the methoxy group likely directing the nitration to the meta position.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-Chloro-3-methoxy-2-nitrobenzene has been determined using X-ray analysis. For example, the structure of 3-chloro-ONN-4′-methylazoxybenzene was determined in this manner . This technique could be used to determine the precise molecular geometry of 1-Chloro-3-methoxy-2-nitrobenzene, which would be crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of chloro-nitrobenzene derivatives is quite varied. For example, 3-chloro-NNO-4′-methylazoxybenzene was treated with CrO3 in acetic acid to yield a product in good yield . In another study, the electrochemical reduction of 1-(2-chloroethyl)-2-nitrobenzene at carbon cathodes in DMF was explored, leading to products like 1-nitro-2-vinylbenzene and 1H-indole . These studies indicate that 1-Chloro-3-methoxy-2-nitrobenzene could also undergo interesting transformations under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloro-nitrobenzene derivatives are influenced by their substituents. For instance, the solvate structure of 3,4-dichloro-1-nitrobenzene with aniline forms ribbons linked together via hydrogen bonds into a two-dimensional sheet . This suggests that 1-Chloro-3-methoxy-2-nitrobenzene could also form specific intermolecular interactions due to its functional groups, which would affect its melting point, solubility, and other physical properties.
Scientific Research Applications
Synthesis of 4-Methoxyphenol : A method for synthesizing 4-methoxy-1-nitrobenzene, an intermediate in producing 4-methoxyphenol, involves substituting 4-chloro-1-nitrobenzene and reducing it using Na2S. This process achieves yields above 80% (Jian, 2000).
Isotopic Abundance in Biofield Energy Treated 1-Chloro-3-Nitrobenzene : Research on 1-Chloro-3-nitrobenzene, used for producing fine chemicals, showed that biofield energy treatment altered its isotopic abundance ratios. This may impact its physicochemical and thermal properties, potentially affecting its use in industrial chemical synthesis (Trivedi et al., 2016).
Interaction with Sodium Glycolate and Sodium Glycerolate : Studies revealed that treating 1-chloro-2-cyano-4-nitrobenzene and 1-chloro-4-nitrobenzene with sodium glycolate and sodium glycerolate can replace the chlorine atom with OCH2CH2OH and OCH2CHOHCH2OH groups, respectively (Blanksma & Fohr, 2010).
Ruthenium Catalyzed Reduction of Nitroarenes : Nitroarenes with chloro, methyl, or methoxy substituents can be reduced to aminoarenes using formic acid and a ruthenium catalyst. This method offers high yields and selectivity (Watanabe et al., 1984).
Atmospheric Reactivity Studies : Research on the atmospheric reactivity of methoxyphenols like guaiacol showed the formation of nitroguaiacol isomers as main oxidation products. This has implications for understanding biomass burning emissions (Lauraguais et al., 2014).
Biodegradation by Pseudomonas acidovorans : A bacterial strain of Pseudomonad can utilize 1-chloro-4-nitrobenzene as a sole carbon, nitrogen, and energy source, demonstrating potential for microbial degradation of this compound (Shah, 2014).
Structural Studies of Methoxybenzene Derivatives : Studies have reported the structures of various methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, which are linked to form hydrogen-bonded dimers in different arrangements (Fun et al., 1997).
In Vitro Nephrotoxicity by Chloronitrobenzenes : Research on chloronitrobenzenes, including 1-chloro-3-nitrobenzene, has shown nephrotoxic effects in vitro, which is relevant for understanding the toxicity profile of these compounds (Hong et al., 2002).
Safety And Hazards
properties
IUPAC Name |
1-chloro-3-methoxy-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDFFRYBIFYDKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00283073 | |
| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methoxy-2-nitrobenzene | |
CAS RN |
5472-99-1 | |
| Record name | 5472-99-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29552 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-chloro-3-methoxy-2-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00283073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


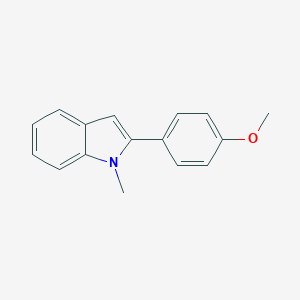




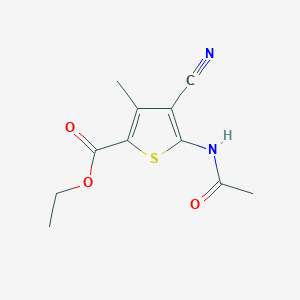
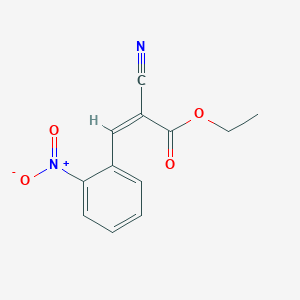

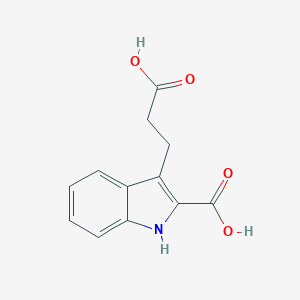

![2,2-Dimethyl-5-pyrrolidin-2-ylidene-[1,3]dioxane-4,6-dione](/img/structure/B182987.png)
